molecular formula C25H33FN4O3S B5560165 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide

Cat. No. B5560165
M. Wt: 488.6 g/mol
InChI Key: LFZJXMWFUJVFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C25H33FN4O3S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide is 488.22574026 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Applications

  • Fluorine Substitution in Herbicides : The introduction of fluorine atoms into certain compounds, including those with sulfonyl and piperazine groups, has been investigated for enhancing herbicidal properties. For example, fluorobentranil shows improved broad-leaf activity and selectivity on rice, cereals, and maize due to fluorine substitution (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Antimicrobial Applications

  • Antibacterial Activities of Piperazine Derivatives : Piperazine derivatives, including those with sulfonyl groups, have been synthesized and tested for their antibacterial activities against various pathogens, indicating potential applications in developing new antibacterial agents (Wu Qi, 2014).

Chemical Synthesis and Materials Science

  • Development of Fluorine-18-labeled Compounds : Fluorinated derivatives, including those with piperazine and sulfonyl groups, have been developed for use in positron emission tomography (PET) imaging, demonstrating the role of fluorine chemistry in enhancing the utility of imaging agents (Lang et al., 1999).

Enzyme Inhibition for Therapeutic Applications

  • Cytochrome P450 Enzyme Inhibition : Research on novel antidepressants shows the involvement of sulfonyl and piperazine groups in inhibiting specific enzymes, contributing to the metabolism of therapeutic compounds, which may indicate potential avenues for drug development and pharmacokinetic studies (Hvenegaard et al., 2012).

Analytical Chemistry

  • Derivatization Reagents for Liquid Chromatography : Compounds with sulfonyl and benzyl groups have been developed as derivatization reagents to improve the detection and quantification of analytes in liquid chromatography, highlighting the role of such chemical modifications in analytical methodologies (Wu et al., 1997).

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN4O3S/c1-28-14-16-29(17-15-28)24-8-4-20(5-9-24)18-27-25(31)22-10-12-30(13-11-22)34(32,33)19-21-2-6-23(26)7-3-21/h2-9,22H,10-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZJXMWFUJVFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methylpiperazin-1-yl)benzyl]piperidine-4-carboxamide

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